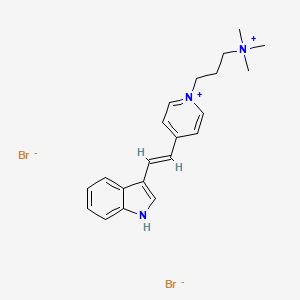
4-(2-Indol-3-ylvinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide: is a complex organic compound that features a combination of indole, vinyl, pyridinium, and trimethylammonium groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves multiple steps:
Formation of the Indole-Vinyl Intermediate: The initial step involves the reaction of indole with a suitable vinylating agent under basic conditions to form the indole-vinyl intermediate.
Quaternization of Pyridine: The next step involves the reaction of pyridine with a trimethylammonium propylating agent, such as 3-bromopropyltrimethylammonium bromide, to form the quaternized pyridinium salt.
Coupling Reaction: The final step involves the coupling of the indole-vinyl intermediate with the quaternized pyridinium salt under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and vinyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridinium and vinyl groups, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation Products: Various oxidized derivatives, such as indole-3-carboxylic acid and vinyl ketones.
Reduction Products: Reduced analogs, such as dihydropyridinium and ethyl derivatives.
Substitution Products: Substituted derivatives, such as alkylated, acylated, and sulfonylated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for the development of new biochemical probes and molecular tools.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry
In industry, the compound is explored for its potential applications in materials science and nanotechnology. Its unique properties make it suitable for the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s structural features allow it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(1H-Indol-3-yl)vinyl)pyridine
- 1-(3-(Trimethylammonio)propyl)pyridin-1-ium bromide
- 4-(2-(1H-Indol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide
Uniqueness
The uniqueness of 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide lies in its combination of indole, vinyl, pyridinium, and trimethylammonium groups. This unique structural arrangement allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various scientific research applications.
Propriétés
Numéro CAS |
21074-54-4 |
|---|---|
Formule moléculaire |
C21H27Br2N3 |
Poids moléculaire |
481.3 g/mol |
Nom IUPAC |
3-[4-[(E)-2-(1H-indol-3-yl)ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C21H26N3.2BrH/c1-24(2,3)16-6-13-23-14-11-18(12-15-23)9-10-19-17-22-21-8-5-4-7-20(19)21;;/h4-5,7-12,14-15,17H,6,13,16H2,1-3H3;2*1H/q+1;;/p-1 |
Clé InChI |
QVZJQXHMPMASMV-UHFFFAOYSA-M |
SMILES isomérique |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[Br-].[Br-] |
SMILES canonique |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)




![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)





